![molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9](/img/structure/B1387510.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, or 1-FMBP, is a novel synthetic molecule with potential applications in a variety of scientific research fields. It is a member of the pyrrolo[3,2-c]pyridine family, which is characterized by a five-membered heterocyclic ring system. 1-FMBP has the potential to be used in a variety of research applications, including drug discovery, cell signaling, and chemical biology.
Applications De Recherche Scientifique
1-FMBP has potential applications in a variety of scientific research fields. In drug discovery, 1-FMBP can be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. In cell signaling, 1-FMBP can be used to study the role of G-protein coupled receptors in signal transduction pathways. In chemical biology, 1-FMBP can be used to study the role of small molecules in protein-protein interactions. Additionally, 1-FMBP can be used to study the role of small molecules in modulating gene expression.
Mécanisme D'action
1-FMBP acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates it, leading to a cascade of downstream signaling events. These signaling events ultimately result in the activation of various cellular processes, such as gene expression and cell proliferation.
Biochemical and Physiological Effects
1-FMBP has been shown to modulate a variety of biochemical and physiological processes. In vitro, 1-FMBP has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the expression of various genes involved in various cellular processes. In vivo, 1-FMBP has been shown to modulate the activity of various hormones, such as glucagon and insulin. Additionally, 1-FMBP has been shown to affect the development of various organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-FMBP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 1-FMBP is relatively non-toxic, making it suitable for use in biological experiments. However, 1-FMBP does have some limitations. It is not known to be active at other G-protein coupled receptors, and it is not known to be active at other types of receptors. Additionally, 1-FMBP has not been extensively studied in vivo, and so its effects in living organisms are not well understood.
Orientations Futures
1-FMBP has potential applications in a variety of scientific research fields. There are several future directions that could be explored. For example, 1-FMBP could be used to study the role of small molecules in modulating gene expression. Additionally, 1-FMBP could be used to study the role of G-protein coupled receptors in signal transduction pathways. Furthermore, 1-FMBP could be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. Finally, 1-FMBP could be used to study the effects of small molecules on various organs and tissues.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



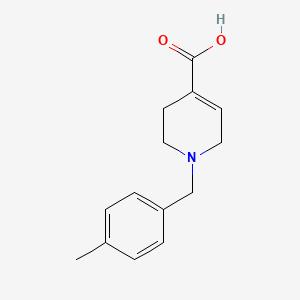
![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)
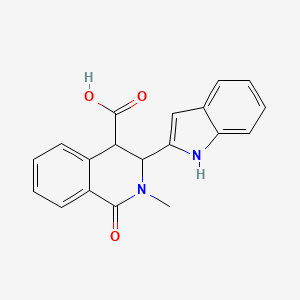
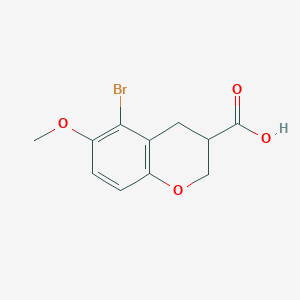
![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)
![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)
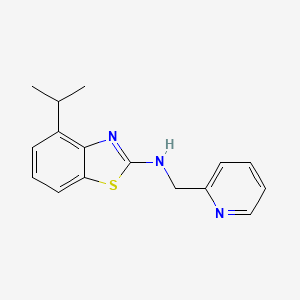

![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
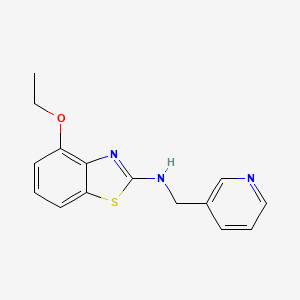
![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)